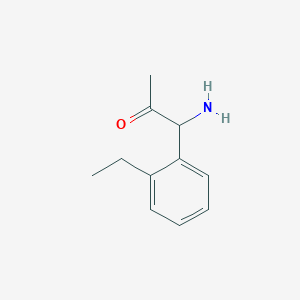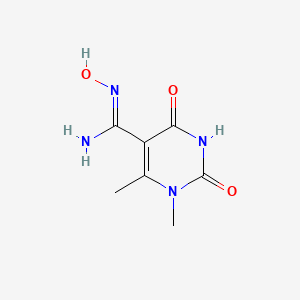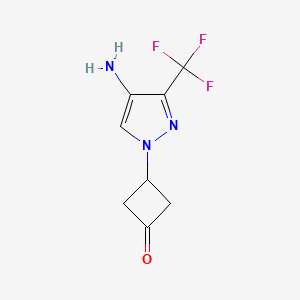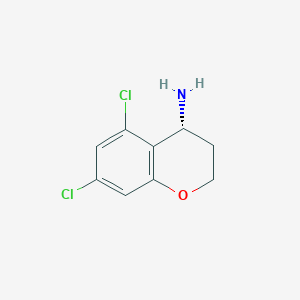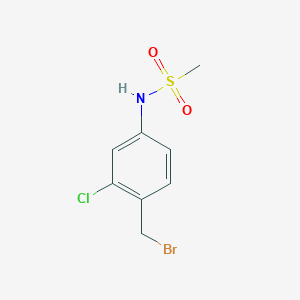
Tofacitinib impurity 69
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tofacitinib impurity 69 is a chemical compound related to tofacitinib, a janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis and other autoimmune diseases. This compound is often studied to understand the purity and stability of tofacitinib formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tofacitinib impurity 69 involves several steps, including the acetylation of the N-nitrile on the piperidine ring. The synthetic route typically starts with benzyl-protected 4-methyl-piperidine-3-ketone, which undergoes reduction and ammoniation reactions. Subsequent steps include N-alkylation, hydrogenolysis debenzylation, and N-nitrile acetylation .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of organic solvents and alkaline reagents. The process includes stirring and dissolving the intermediate compounds in an organic solvent, followed by cooling and adding an alkaline reagent. The reaction mixture is then acidified and extracted to obtain the impurity .
Analyse Des Réactions Chimiques
Types of Reactions
Tofacitinib impurity 69 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated compounds.
Applications De Recherche Scientifique
Tofacitinib impurity 69 is used in various scientific research applications, including:
Chemistry: Studying the stability and purity of tofacitinib formulations.
Biology: Investigating the biological activity and potential side effects of impurities.
Medicine: Ensuring the safety and efficacy of tofacitinib as a therapeutic agent.
Industry: Quality control and process optimization in the production of tofacitinib
Mécanisme D'action
Tofacitinib impurity 69, like tofacitinib, is believed to interact with janus kinases, a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function. The compound inhibits the activity of janus kinase 1, janus kinase 2, janus kinase 3, and tyrosine kinase 2, thereby modulating immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tofacitinib: The parent compound, used for treating autoimmune diseases.
Baricitinib: Another janus kinase inhibitor with similar therapeutic applications.
Ruxolitinib: A janus kinase inhibitor used for treating myelofibrosis and polycythemia vera.
Uniqueness
Tofacitinib impurity 69 is unique in its specific structural modifications, which may affect its pharmacokinetic and pharmacodynamic properties. Understanding these differences is crucial for ensuring the safety and efficacy of tofacitinib formulations .
Propriétés
Formule moléculaire |
C15H23N5 |
|---|---|
Poids moléculaire |
273.38 g/mol |
Nom IUPAC |
N-[(3R,4R)-1-ethyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H23N5/c1-4-20-8-6-11(2)13(9-20)19(3)15-12-5-7-16-14(12)17-10-18-15/h5,7,10-11,13H,4,6,8-9H2,1-3H3,(H,16,17,18)/t11-,13+/m1/s1 |
Clé InChI |
JOLRUZHAEFJTLN-YPMHNXCESA-N |
SMILES isomérique |
CCN1CC[C@H]([C@H](C1)N(C)C2=NC=NC3=C2C=CN3)C |
SMILES canonique |
CCN1CCC(C(C1)N(C)C2=NC=NC3=C2C=CN3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


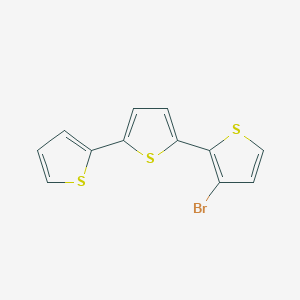
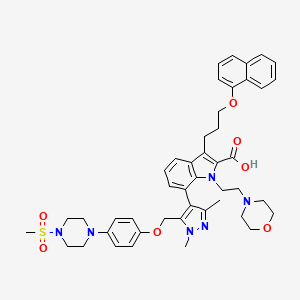
![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)
![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)
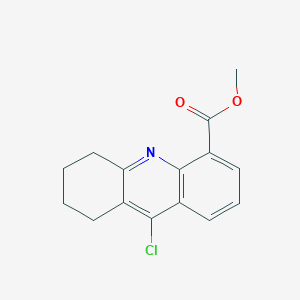
![6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13050862.png)
